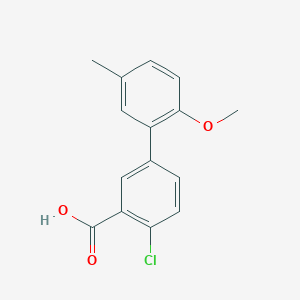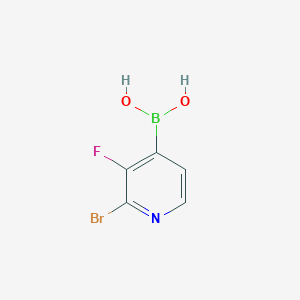
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C17H25BBrNO5. It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (t-BOC) protected piperidine ring, and a methoxy group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid typically involves multiple steps. One common route includes the following steps:
Bromination: The starting material, a phenyl ring, is brominated using bromine or a bromine source under controlled conditions to introduce the bromine atom at the desired position.
Methoxylation: The brominated phenyl ring is then reacted with a methoxy group donor, such as methanol, in the presence of a base to introduce the methoxy group.
Piperidine Protection: The piperidine ring is protected with a tert-butoxycarbonyl (t-BOC) group using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Boronic Acid Formation: Finally, the boronic acid group is introduced using a boron source, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Deprotection Reactions: The t-BOC group can be removed under acidic conditions to yield the free piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the t-BOC group under mild acidic conditions.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
Deprotection: Free piperidine derivatives.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The t-BOC group serves as a protecting group for the piperidine ring, preventing unwanted reactions during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(methoxyphenyl)boronic acid: Lacks the t-BOC-piperidine group.
5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid: Lacks the bromine atom.
3-Bromo-5-(piperidin-4-yl)methoxyphenylboronic acid: Lacks the t-BOC protection.
Uniqueness
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is unique due to the combination of the bromine atom, t-BOC-protected piperidine ring, and methoxy group. This combination allows for selective reactions and protection during synthesis, making it a versatile intermediate in organic chemistry.
Eigenschaften
IUPAC Name |
[3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXQQBFMXZATJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BBrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














